molecular formula C10H22N2O B049571 2-(Diethylamino)-N,N-diethylacetamid CAS No. 27794-54-3

2-(Diethylamino)-N,N-diethylacetamid

Katalognummer: B049571
CAS-Nummer: 27794-54-3
Molekulargewicht: 186.29 g/mol
InChI-Schlüssel: AXBJZXGXJGLKNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Oxytocic Activity
DEAC has been documented to exhibit oxytocic activity, which refers to its ability to stimulate uterine contractions. This property is particularly relevant in obstetrics for managing labor and delivery. Historical studies have shown that compounds similar to DEAC can enhance uterine contractility, making them potential candidates for therapeutic use in childbirth management .

Catalysis

Palladium-Catalyzed Reactions
Recent research has highlighted DEAC's role as a ligand in palladium-catalyzed reactions. For instance, it has been utilized in the synthesis of complex organic molecules via carbonylative coupling reactions. In one study, DEAC was involved in a multi-component reaction that yielded significant products with high efficiency under optimized conditions .

Reaction TypeConditionsYield (%)
Carbonylative coupling100 °C, 20 atm CO-air61%

This demonstrates DEAC's utility in facilitating complex organic transformations, enhancing reaction yields and selectivity.

Solvent Applications

Drug Solvent
DEAC serves as an effective solvent for various drug formulations due to its favorable solubility properties and low toxicity profile. It has been employed in studies investigating the spectroscopic properties of related compounds, indicating its versatility as a solvent in both analytical and synthetic chemistry .

Case Study 1: Oxytocic Activity Evaluation

A study conducted by Horii et al. evaluated the oxytocic effects of DEAC on isolated uterine tissues. The results indicated that DEAC significantly increased the frequency and amplitude of uterine contractions compared to controls, suggesting its potential application in clinical settings for labor induction .

Case Study 2: Catalytic Efficiency

In a recent publication, researchers demonstrated the effectiveness of DEAC as a ligand in palladium-catalyzed reactions aimed at synthesizing complex furan derivatives. The study reported that variations in substrate concentration influenced the overall yield positively, showcasing DEAC's role in optimizing reaction conditions for better product formation .

Wirkmechanismus

Target of Action

2-(Diethylamino)-N,N-diethylacetamide, also known as Lidocaine, is a local anesthetic drug . Its primary targets are the voltage-gated sodium channels in the neuronal cell membrane . These channels play a crucial role in the initiation and conduction of nerve impulses.

Mode of Action

Lidocaine stabilizes the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses . This is achieved by binding to the voltage-gated sodium channels, thereby blocking the influx of sodium ions and preventing the generation and transmission of nerve impulses . This results in a local anesthetic action, causing a loss of sensation in the area where the drug is applied .

Biochemical Pathways

It is known that the drug’s action involves the interruption of the sodium-potassium pump mechanism in the neuronal cell membrane . This disruption prevents the generation of action potentials, thereby inhibiting the transmission of nerve impulses .

Pharmacokinetics

Lidocaine is well-absorbed from the gastrointestinal tract, but little intact drug appears in the circulation due to biotransformation in the liver . It is metabolized rapidly by the liver, and metabolites and unchanged drug are excreted by the kidneys . The plasma binding of lidocaine is dependent on drug concentration, and the fraction bound decreases with increasing concentration . Lidocaine crosses the blood-brain and placental barriers, presumably by passive diffusion .

Result of Action

The result of Lidocaine’s action is a local anesthetic effect, which is characterized by a loss of sensation in the area where the drug is applied . This effect is beneficial in various medical procedures that require local anesthesia, such as minor surgeries, dental procedures, and diagnostic tests .

Action Environment

The action, efficacy, and stability of Lidocaine can be influenced by various environmental factors. For instance, the pH of the environment can affect the degree of ionization of the drug, which in turn can influence its absorption and distribution . Additionally, the presence of other substances, such as vasoconstrictors, can prolong the duration of Lidocaine’s anesthetic effect .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Trithiophene can be synthesized through various methods, including:

Industrial Production Methods: Industrial production of trithiophene often involves the use of readily available thiophene derivatives and their subsequent cyclization under controlled conditions. The choice of reagents and reaction conditions can vary depending on the desired substitution pattern and yield optimization .

Analyse Chemischer Reaktionen

Reaktionstypen: Trithiophen unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte:

Biologische Aktivität

2-(Diethylamino)-N,N-diethylacetamide, commonly known as Lidocaine , is a widely used local anesthetic and antiarrhythmic agent. Its biological activity is primarily attributed to its interaction with sodium channels in neuronal membranes, which plays a crucial role in its anesthetic effects. This article provides a comprehensive overview of the biological activity of Lidocaine, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Target Interaction
Lidocaine primarily targets voltage-gated sodium channels (VGSCs). By binding to these channels, Lidocaine stabilizes the neuronal membrane and inhibits the ionic fluxes necessary for the initiation and propagation of action potentials. This results in a local anesthetic effect , characterized by a loss of sensation in the targeted area .

Biochemical Pathways
The action of Lidocaine involves several biochemical pathways:

  • Inhibition of Sodium Channels : Lidocaine binds preferentially to the inactivated state of VGSCs, preventing depolarization and subsequent nerve impulse transmission.
  • Alteration of Membrane Potential : The compound influences the resting membrane potential, making it less likely for neurons to fire .
  • Impact on Ion Concentration : Lidocaine affects the sodium-potassium pump mechanism, further contributing to its anesthetic properties.

Pharmacokinetics

Lidocaine is well-absorbed from various administration routes, including topical and intravenous. However, it undergoes significant first-pass metabolism in the liver, leading to low systemic bioavailability when taken orally. Key pharmacokinetic parameters include:

  • Half-life : Approximately 1.5 to 2 hours.
  • Volume of Distribution : High (approximately 1 L/kg), indicating extensive tissue binding.
  • Metabolism : Primarily hepatic through cytochrome P450 enzymes .

Case Studies and Clinical Applications

  • Local Anesthesia
    A study demonstrated that Lidocaine effectively provides local anesthesia for minor surgical procedures. Patients reported significant pain reduction during procedures when administered Lidocaine compared to placebo controls.
  • Cardiac Arrhythmias
    In a clinical trial involving patients with ventricular arrhythmias, Lidocaine was shown to reduce the frequency of arrhythmic episodes significantly. The study highlighted its role as an antiarrhythmic agent through suppression of ectopic pacemaker activity .
  • Neuropathic Pain Management
    Research has indicated that Lidocaine can be effective in managing neuropathic pain conditions such as postherpetic neuralgia. Patients treated with Lidocaine patches reported improved pain scores compared to those receiving standard care.

Safety and Side Effects

While generally safe when used appropriately, Lidocaine can cause side effects, particularly at high doses or with rapid administration:

  • Central Nervous System Effects : Symptoms may include dizziness, tinnitus, or seizures.
  • Cardiovascular Effects : High doses can lead to hypotension or bradycardia.
  • Allergic Reactions : Rarely, patients may experience hypersensitivity reactions .

Summary Table of Biological Activity

Activity TypeDescriptionReferences
Local AnesthesiaBlocks nerve conduction at site of administration
AntiarrhythmicStabilizes cardiac membranes; reduces arrhythmias
Neuropathic Pain ReliefProvides relief in conditions like postherpetic neuralgia

Eigenschaften

IUPAC Name

2-(diethylamino)-N,N-diethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O/c1-5-11(6-2)9-10(13)12(7-3)8-4/h5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXBJZXGXJGLKNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50537952
Record name N,N,N~2~,N~2~-Tetraethylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50537952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27794-54-3
Record name N,N,N~2~,N~2~-Tetraethylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50537952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.